molecular formula C16H11ClFNO B1327781 3-(3-Chloro-5-fluorophenyl)-4'-cyanopropiophenone CAS No. 898750-28-2

3-(3-Chloro-5-fluorophenyl)-4'-cyanopropiophenone

Cat. No. B1327781
M. Wt: 287.71 g/mol
InChI Key: JHWQKEJUFBIOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes with several synthetic routes available . For example, one method involves the reaction of 3-chloro-5-fluoroaniline with trifluoroacetaldehyde in the presence of sodium borohydride.


Molecular Structure Analysis

The molecular structure of a compound can be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, a related compound, 3-Chloro-5-fluorophenylboronic Acid, is a crystalline powder .

Scientific Research Applications

Molecular Geometry and Chemical Reactivity Analysis

3-(3-Chloro-5-fluorophenyl)-4'-cyanopropiophenone and related compounds have been synthesized and studied for their molecular geometry and chemical reactivity. Detailed spectral analysis and quantum chemical studies, including FT-IR, NMR spectra, and single-crystal X-ray diffraction, have been conducted. Furthermore, the photophysical properties like UV emission and fluorescent quantum yields of the synthesized compounds were calculated, adding valuable information for potential applications in molecular electronics and photonics (Satheeshkumar et al., 2017).

Development of Antibacterial Agents

Compounds with structural similarities to 3-(3-Chloro-5-fluorophenyl)-4'-cyanopropiophenone have been utilized in the synthesis of new biologically active molecules, particularly as potential antibacterial agents. For example, fluorine-containing thiadiazolotriazinones, synthesized from related compounds, showed promising antibacterial activity in specific concentration ranges (Holla, Bhat, & Shetty, 2003).

Synthesis and Copolymerization in Material Science

The compound has also been a part of the synthesis and copolymerization process of novel materials. For instance, its structural analogs were used in the synthesis of novel trisubstituted ethylenes and halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which were later copolymerized with styrene. These processes are crucial in developing new materials with specific thermal and structural properties, relevant in various industrial applications (Hussain et al., 2019), (Savittieri et al., 2022).

Safety And Hazards

Safety and hazards of a compound depend on its physical and chemical properties. For example, a related compound, 3-Chloro-5-fluorophenylboronic Acid, may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[3-(3-chloro-5-fluorophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO/c17-14-7-12(8-15(18)9-14)3-6-16(20)13-4-1-11(10-19)2-5-13/h1-2,4-5,7-9H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWQKEJUFBIOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644942
Record name 4-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-5-fluorophenyl)-4'-cyanopropiophenone

CAS RN

898750-28-2
Record name 4-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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